molecular formula C21H21N5O2 B2902248 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1795358-71-2

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Numéro de catalogue: B2902248
Numéro CAS: 1795358-71-2
Poids moléculaire: 375.432
Clé InChI: RPXAUFUTJZBBGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a benzoxazole-pyrrolidine hybrid scaffold linked via a methylene group to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. The benzoxazole ring (a fused oxazole-benzene system) and the imidazo[1,2-a]pyridine core are pharmacologically significant motifs known for their roles in modulating biological activity, particularly in antimicrobial and antitumor agents .

Propriétés

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-19(26-11-5-4-10-18(26)23-14)20(27)22-13-15-7-6-12-25(15)21-24-16-8-2-3-9-17(16)28-21/h2-5,8-11,15H,6-7,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXAUFUTJZBBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with potential biological activities that are currently being explored in various research contexts. This article reviews its biological activity, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d]oxazole moiety : Known for its role in modulating biological pathways.
  • Pyrrolidine ring : Often associated with various pharmacological activities.
  • Imidazo[1,2-a]pyridine framework : This structure is linked to several biological functions, including antitumor and antimicrobial activities.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight314.36 g/mol
CAS Number1795477-15-4

Biological Activities

Research indicates that compounds similar to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways, potentially leading to therapeutic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Similar compounds have shown promise in inhibiting inflammatory pathways, particularly through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
  • Antimicrobial Effects : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens, although specific data on this compound's antimicrobial activity is limited.

While detailed mechanistic studies on N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide are sparse, it is hypothesized that its biological activity may stem from:

  • Receptor Binding : The benzo[d]oxazole moiety may facilitate binding to specific receptors involved in cell signaling.
  • Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways could lead to altered cellular responses.

Antitumor Activity Study

A study conducted on imidazo[1,2-a]pyridine derivatives indicated that certain compounds exhibited significant cytotoxicity against the HCT116 colorectal cancer cell line. The study highlighted the importance of structural modifications in enhancing biological activity.

Anti-inflammatory Activity Assessment

In a related study focusing on similar compounds, researchers evaluated their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells. The results indicated that some derivatives demonstrated substantial anti-inflammatory effects comparable to established anti-inflammatory agents.

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound’s closest structural analogs differ primarily in the carboxamide substituents and heterocyclic cores. Key examples include:

Compound Name Key Substituents/Modifications Molecular Weight Melting Point (°C) Biological Activity Reference
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide 3-(4-(Methylthio)phenyl)propanamide substituent 395.5 N/A Not reported
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide substituent 389.4 N/A Not reported
N-[4-(Diethylamino)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide (47ab) Diethylaminophenyl group 347.4 176.3–177.3 GAT inhibitor (hypothesized)
6-Chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide Chloro, ethyl, and trifluoromethoxyphenyl-piperidine substituents 534.9 N/A Antitubercular
N-Isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide (10) Isobutyl group 231.3 N/A Not reported

Key Observations :

  • Substituent Impact : The benzoxazole-pyrrolidine moiety in the target compound may enhance π-π stacking or hydrogen bonding compared to simpler alkyl or aryl groups in analogs like 47ab or compound 10 .
  • Bioactivity : The antitubercular activity of the 6-chloro-2-ethyl analog () suggests that halogenation and extended aromatic systems (e.g., piperidine-phenyl) could enhance antimicrobial potency, a feature absent in the target compound but relevant for SAR analysis .
Physicochemical Properties
  • Melting Points: While data for the target compound are unavailable, analogs like 47ab (176–177°C) and 7c (178–181°C, ) highlight the influence of crystalline substituents (e.g., diethylaminophenyl) on thermal stability .
  • Solubility : The pyrrolidine-methyl group may improve aqueous solubility compared to lipophilic analogs like the 4-(methylthio)phenyl derivative () .

Q & A

Basic Research Questions

Q. What is the general synthetic route for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves multi-step reactions starting with the preparation of the imidazo[1,2-a]pyridine core. Key steps include cyclization of β-ketoesters under acidic conditions, followed by coupling with a benzo[d]oxazole-pyrrolidine intermediate. Reaction conditions such as temperature (often 80–120°C), solvent choice (DMF, THF, or DCM), and catalysts (e.g., K2_2CO3_3 for deprotonation) are critical. Purification via column chromatography or crystallization ensures high purity .

Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming hydrogen and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. These methods collectively ensure structural integrity and purity .

Q. How does the imidazo[1,2-a]pyridine core influence the compound’s physicochemical properties?

  • Answer : The imidazo[1,2-a]pyridine framework contributes to aromaticity, planar geometry, and π-π stacking potential, enhancing binding to biological targets. Substituents like the 2-methyl group improve solubility, while the benzoxazole-pyrrolidine moiety modulates lipophilicity and bioavailability .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Answer : Challenges include handling high-resolution data, resolving disorder in flexible pyrrolidine rings, and managing twinning. SHELXL is preferred for small-molecule refinement due to its robust handling of restraints (e.g., DFIX for bond lengths) and twin-law identification. For macromolecular interfaces, SHELXPRO aids in data conversion and validation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidine-benzo[d]oxazole substituent?

  • Answer : Systematic SAR requires synthesizing analogs with modified pyrrolidine substituents (e.g., ring size, stereochemistry) or benzo[d]oxazole replacements (e.g., thiazole, oxadiazole). Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (e.g., AutoDock Vina) reveal steric/electronic effects. Comparative tables (e.g., IC50_{50} values vs. substituent type) highlight critical structural motifs .

Q. What experimental strategies resolve contradictions in biological activity data across similar imidazo[1,2-a]pyridine derivatives?

  • Answer : Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) confirm target engagement. Purity validation (HPLC, LC-MS) excludes batch variability. Meta-analysis of structural analogs (e.g., comparing methyl vs. chloro substituents) identifies trends in potency and selectivity. For example, 5-chloro derivatives often show enhanced kinase inhibition .

Q. How can conformational analysis of the pyrrolidine ring inform drug design?

  • Answer : Density Functional Theory (DFT) calculations predict stable conformers (e.g., envelope vs. twist-boat). NMR NOE experiments validate spatial proximity of protons. Rigidifying the ring via sp2^2 hybridization (e.g., introducing double bonds) can reduce entropy loss upon target binding, improving affinity .

Q. What methodologies are used to assess the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Answer :

  • In vitro : Microsomal stability assays (CYP450 metabolism), Caco-2 permeability for absorption.
  • In vivo : Rodent models for bioavailability, tissue distribution (LC-MS/MS quantification).
  • ADMET : Plasma protein binding (ultrafiltration), hERG inhibition (patch-clamp), Ames test for mutagenicity.
    Data from these assays guide lead optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.